molecular formula C6H7BrN2 B189396 6-Amino-3-bromo-2-methylpyridine CAS No. 42753-71-9

6-Amino-3-bromo-2-methylpyridine

Cat. No.: B189396
CAS No.: 42753-71-9
M. Wt: 187.04 g/mol
InChI Key: SEOZHXRTVJPQPZ-UHFFFAOYSA-N
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Description

6-Amino-3-bromo-2-methylpyridine is a chemical compound with the molecular formula C6H7BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-bromo-2-methylpyridine typically involves the bromination of 6-methylpyridin-2-amine. One common method includes dissolving 6-methylpyridin-2-amine and anhydrous sodium acetate in glacial acetic acid, followed by the addition of bromine at a controlled temperature of 10-15°C. The mixture is then stirred, and the solvent is evaporated to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-bromo-2-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Coupling Products:

Mechanism of Action

The mechanism of action of 6-Amino-3-bromo-2-methylpyridine and its derivatives often involves interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways to exert therapeutic effects . The exact mechanism depends on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials with specialized properties .

Properties

IUPAC Name

5-bromo-6-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-4-5(7)2-3-6(8)9-4/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEOZHXRTVJPQPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8068414
Record name 2-Pyridinamine, 5-bromo-6-methyl-
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Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42753-71-9
Record name 5-Bromo-6-methyl-2-pyridinamine
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Record name 2-Pyridinamine, 5-bromo-6-methyl-
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Record name 2-Pyridinamine, 5-bromo-6-methyl-
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Record name 2-Pyridinamine, 5-bromo-6-methyl-
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Record name 5-bromo-6-methylpyridin-2-amine
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Record name 5-Bromo-6-methyl-2-pyridinamine
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Synthesis routes and methods I

Procedure details

This material was prepared in analogy to example 107 step A] from N-(5-bromo-6-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide, 7.05 g—obtained via standard acylation of 5-bromo-6-methyl-pyridin-2-ylamine with 2,2-dimethyl-propionyl chloride in CH2Cl2, with triethylamine as base, as viscous brown oil, MS (ESI): 271.2 (MH+)- butyllithium (34.94 mL, 1.6 M in hexane, Agros) and N,N-dimethylformamide (4 mL) as an amorphous light brown solid (5.7 g). MS (EI): 220.1 (M+)
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Synthesis routes and methods II

Procedure details

32.4 g(0.3 mole) of 6-aminopicoline was dissolved in a mixture of 28 g of conc. sulfuric acid and 120 ml of water and the resulting solution was cooled in ice water. 52.8 g(0.33 mole) of bromine was added dropwise to the solution over 30 minutes at 0° C. The reaction solution was stirred for 20 minutes at room temperature and neutralized with cold aqueous NaOH solution. The resultant was filtered and purified by column chromatography using methylene chloride and ethyl acetate as an eluent to obtain 31 g of the title compound(yield 55%).
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55%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 5-bromo-6-methylpyridin-2-amine interact with its target, Trypanosoma cruzi Histidyl-tRNA synthetase?

A1: While the exact mechanism of interaction isn't detailed in the provided abstracts, we know that 5-bromo-6-methylpyridin-2-amine forms a complex with Trypanosoma cruzi Histidyl-tRNA synthetase (HisRS). [] This suggests that the compound likely binds to a specific pocket or active site within the HisRS enzyme. Further research, including detailed structural analysis of the complex, is needed to elucidate the specific interactions and their downstream effects.

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